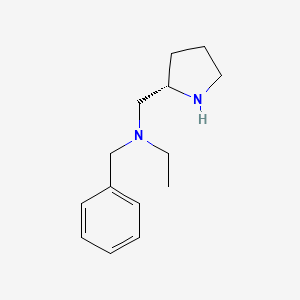

Benzyl-ethyl-(S)-1-pyrrolidin-2-ylmethyl-amine

Description

Contextualizing Pyrrolidine (B122466) Derivatives in Asymmetric Synthesis and Chemical Research

The utility of pyrrolidine derivatives is deeply rooted in their stereochemical properties and their ability to act as foundational units in the construction of diverse molecular architectures. mdpi.comwhiterose.ac.uk Their application spans from organocatalysis to the synthesis of biologically active agents, underscoring their importance in contemporary chemical research. frontiersin.org

Chiral amines are indispensable tools in organic synthesis, serving a multitude of functions that are pivotal for the creation of optically active molecules. researchgate.netresearchgate.net Their versatility stems from their basicity and nucleophilicity, combined with the stereochemical information encoded within their structure.

Key Roles of Chiral Amines:

Organocatalysts: Chiral amines, particularly secondary amines like those derived from proline, are central to the field of aminocatalysis. alfachemic.comnih.gov They react with carbonyl compounds to form transient enamine or iminium ion intermediates, which then undergo highly stereoselective reactions such as aldol (B89426) additions, Mannich reactions, and Michael additions. alfachemic.com

Chiral Auxiliaries: A chiral amine can be temporarily attached to a substrate molecule to direct a subsequent chemical transformation to occur on one specific face of the molecule, thereby inducing asymmetry. After the reaction, the auxiliary can be cleaved and recovered.

Ligands for Metal Catalysis: The nitrogen atom in a chiral amine can coordinate to a metal center. Chiral amine-based ligands are used to create asymmetric environments around metal catalysts, enabling highly enantioselective transformations like hydrogenations and cross-coupling reactions.

Resolving Agents: The basic nature of amines allows them to form diastereomeric salts with racemic carboxylic acids. These salts often have different physical properties, such as solubility, allowing them to be separated by crystallization. The pure enantiomers of the acid can then be recovered.

Synthetic Intermediates: Chiral amines are core structural motifs in a vast number of pharmaceuticals, agrochemicals, and natural products. researchgate.netnbinno.com As such, they are often used as starting materials or key intermediates in the total synthesis of these complex targets. researchgate.net

| Role in Organic Synthesis | Mechanism/Function | Example Application |

|---|---|---|

| Organocatalyst | Forms chiral enamine or iminium ion intermediates with carbonyl compounds to direct stereoselective bond formation. alfachemic.com | Asymmetric Aldol, Mannich, and Michael reactions. alfachemic.com |

| Chiral Ligand | Coordinates with a metal center to create a chiral environment, influencing the stereochemical outcome of a catalyzed reaction. | Enantioselective copper-catalyzed conjugate additions. |

| Resolving Agent | Forms separable diastereomeric salts with racemic acids or other acidic compounds. | Separation of enantiomers of a racemic acid. |

| Building Block | Serves as a key structural component or starting material for synthesizing complex, biologically active molecules. researchgate.netnbinno.com | Synthesis of drugs and natural products containing amine functionalities. researchgate.net |

The pyrrolidine ring is a five-membered nitrogen-containing heterocycle that is a ubiquitous feature in many biologically active compounds. frontiersin.orgnih.gov When it possesses a defined stereochemistry, such as the (S)-configuration derived from the natural amino acid L-proline, it is considered a "privileged scaffold." nih.gov This term refers to molecular frameworks that are capable of binding to multiple biological targets with high affinity, making them highly valuable in drug discovery. researchgate.net

The academic significance of the (S)-pyrrolidine moiety is multifaceted:

Stereochemical Control: The rigid, non-planar ("puckered") conformation of the pyrrolidine ring and the fixed stereochemistry at the C2 position (in derivatives like proline) create a well-defined chiral environment. nih.gov This is fundamental to its success in organocatalysis, where it effectively shields one face of the reactive enamine intermediate, leading to high enantioselectivity. mdpi.com

Biomimetic Synthesis: L-proline, the archetypal (S)-pyrrolidine derivative, is a natural amino acid. Its use in catalysis is often considered a form of biomimetic synthesis, mimicking the way enzymes use amino acids to control reactivity and stereochemistry.

Foundation for Catalyst Design: The (S)-pyrrolidine scaffold is the basis for some of the most powerful and widely used organocatalysts, such as the Hayashi-Jørgensen and MacMillan catalysts. mdpi.com These are often derivatives where the carboxylic acid of proline is modified or other bulky groups are attached to the ring to fine-tune steric and electronic properties.

Prevalence in Pharmaceuticals: The pyrrolidine ring is a key component in numerous FDA-approved drugs. nih.govwhiterose.ac.uk Its favorable physicochemical properties, including its contribution to molecular three-dimensionality (sp³ character) and its ability to form hydrogen bonds, enhance pharmacokinetic and pharmacodynamic profiles. nih.govacs.org

| Attribute | Significance in Chemical Research |

|---|---|

| Rigid Conformation | Provides a predictable and well-defined three-dimensional structure, crucial for inducing stereoselectivity in asymmetric reactions. nih.gov |

| Chiral Pool Origin | (S)-pyrrolidine derivatives are readily accessible from inexpensive, enantiomerically pure L-proline. nih.gov |

| Organocatalytic Prowess | Forms the core of highly effective catalysts for a wide range of carbon-carbon and carbon-heteroatom bond-forming reactions. mdpi.comnih.gov |

| Pharmacological Relevance | The scaffold is present in many natural products and approved drugs, indicating its favorable interaction with biological systems. frontiersin.org |

In the compound Benzyl-ethyl-(S)-1-pyrrolidin-2-ylmethyl-amine, the nitrogen atoms are substituted with benzyl (B1604629) and ethyl groups. These substituents are not merely passive components; they actively influence the molecule's steric and electronic properties.

The Benzyl Group: A benzyl group consists of a benzene (B151609) ring attached to a CH₂ moiety. When attached to a nitrogen atom, it imparts several key features:

Steric Bulk: The benzyl group is sterically demanding, which can influence the conformational preferences of the molecule and direct the approach of reagents in a chemical reaction. In the context of catalysis, such bulky groups are often used to create effective chiral pockets around an active site.

Protective Group: The N-benzyl group is a common protecting group for amines in multi-step synthesis. It is stable to a wide range of reaction conditions but can be readily removed by catalytic hydrogenolysis (cleavage using H₂ gas and a metal catalyst like palladium). This dual nature of providing steric influence and serving as a removable group is a significant advantage. mdpi.com

Biological Activity: The presence of a benzyl group on a pyrrolidine scaffold has been associated with various biological activities in different molecular contexts. researchgate.net

Basicity Modification: Alkyl groups are electron-donating through an inductive effect. Attaching an ethyl group to a nitrogen atom increases the electron density on the nitrogen, thereby increasing its basicity compared to an unsubstituted amine. libretexts.org

Steric Influence: While smaller than a benzyl group, the ethyl group provides steric hindrance that can be crucial for fine-tuning the selectivity of a reaction.

Lipophilicity: Alkyl groups like ethyl increase the lipophilicity (fat-solubility) of a molecule, which can be an important property in drug design, affecting how a molecule is absorbed, distributed, and metabolized in the body.

The specific combination of benzyl and ethyl groups on the (S)-pyrrolidine-2-ylmethyl-amine scaffold creates a chiral tertiary amine. libretexts.org This structure could be investigated in research for its potential as a chiral base, a ligand in asymmetric metal catalysis, or as a key intermediate in the synthesis of more complex molecular targets.

Structure

3D Structure

Properties

IUPAC Name |

N-benzyl-N-[[(2S)-pyrrolidin-2-yl]methyl]ethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2/c1-2-16(12-14-9-6-10-15-14)11-13-7-4-3-5-8-13/h3-5,7-8,14-15H,2,6,9-12H2,1H3/t14-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZWFLHHYCLWAHT-AWEZNQCLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC1CCCN1)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(C[C@@H]1CCCN1)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Enantiopure Benzyl Ethyl S 1 Pyrrolidin 2 Ylmethyl Amine and Analogs

Strategies for the Enantioselective Construction of the (S)-Pyrrolidin-2-ylmethylamine Core

The synthesis of the (S)-pyrrolidin-2-ylmethylamine core structure is foundational for producing a variety of chiral amines. Numerous strategies have been developed to achieve high enantioselectivity in the formation of this key intermediate. These methods can be broadly categorized into asymmetric catalysis, chiral pool synthesis, and kinetic resolution techniques.

Asymmetric Catalytic Approaches to Chiral Amines

Asymmetric catalysis stands as a powerful tool for the synthesis of chiral amines, offering high efficiency and enantioselectivity. acs.org This approach utilizes chiral catalysts to control the stereochemical outcome of a reaction, leading to the desired enantiomer. Three prominent methodologies within this category are transition metal-catalyzed asymmetric hydrogenation, biocatalytic routes, and organocatalytic methods.

Transition metal-catalyzed asymmetric hydrogenation of prochiral imines and their derivatives is one of the most direct and efficient methods for preparing optically active amines. nih.govdicp.ac.cn This technique involves the use of chiral transition metal complexes, often based on rhodium, iridium, or ruthenium, to facilitate the stereoselective addition of hydrogen to a C=N double bond. acs.orgrsc.org The choice of metal, chiral ligand, and reaction conditions is crucial for achieving high enantiomeric excess (ee).

Recent advancements have focused on the development of highly active and selective catalysts that can operate under mild conditions with low catalyst loadings. For instance, iridium complexes paired with chiral phosphine (B1218219) ligands have demonstrated remarkable success in the asymmetric hydrogenation of a wide range of imine substrates. acs.org

Table 1: Examples of Transition Metal-Catalyzed Asymmetric Hydrogenation for Chiral Amine Synthesis

| Catalyst System | Substrate Type | Product | Enantiomeric Excess (ee) |

|---|---|---|---|

| Ir/(S,S)-f-Binaphane | N-alkyl α-aryl furan-containing imines | Chiral N-alkyl aryl alanines | Up to 90% |

| Rhodium-Bisaminophosphine Ligand | Various Imines | Chiral Amines | High |

This table presents illustrative data from various research findings and is not exhaustive.

Biocatalysis has emerged as a green and highly selective alternative for the synthesis of chiral amines. diva-portal.org Amine transaminases (ATAs), in particular, are powerful biocatalysts that facilitate the asymmetric transfer of an amino group from a donor molecule to a prochiral ketone or aldehyde, yielding a chiral amine. nih.govmdpi.com These enzymes operate under mild reaction conditions and often exhibit exceptional enantioselectivity.

Protein engineering and directed evolution have significantly expanded the substrate scope of natural transaminases, allowing for the synthesis of a broader range of chiral amines with high efficiency. nih.gov Engineered enzymes can be tailored to accept non-natural substrates and exhibit enhanced stability and activity under process conditions. The use of ω-transaminases has been particularly explored for the synthesis of chiral amines from prochiral ketones. mdpi.com

Table 2: Applications of Amine Transaminases in Chiral Amine Synthesis

| Enzyme Source | Substrate | Product | Key Feature |

|---|---|---|---|

| Chromobacterium violaceum (engineered) | 4'-substituted acetophenones | (S)-1-phenylethylamine and analogs | Increased specific activity |

| Arthrobacter sp. (engineered) | Bulky ketones | Complex pharmaceutical intermediates | Expanded substrate scope |

This table provides examples of the application of amine transaminases in biocatalytic synthesis.

Organocatalysis, the use of small organic molecules as catalysts, has become a cornerstone of asymmetric synthesis. nih.gov For chiral amine synthesis, organocatalysts can activate substrates in a stereocontrolled manner, facilitating reactions such as asymmetric reductions of imines or Mannich reactions. researchgate.net Chiral Brønsted acids, such as phosphoric acids, and chiral amines, like proline and its derivatives, are common classes of organocatalysts employed for this purpose. thieme-connect.deresearchgate.net

These metal-free catalysts offer advantages in terms of low toxicity, stability, and ease of handling. Organocatalytic methods have been successfully applied to the synthesis of a variety of chiral amines, including those with the pyrrolidine (B122466) scaffold. beilstein-journals.org

Table 3: Selected Organocatalytic Methods for Chiral Amine Synthesis

| Catalyst Type | Reaction | Substrate | Product |

|---|---|---|---|

| Chiral Phosphoric Acid | Reductive Amination | Ketones and Amines | Chiral Amines |

| Proline-derived N-carbonyl amides | Asymmetric Reduction of Ketimines | Ketimines | Chiral Amines |

This table highlights some of the organocatalytic strategies used to produce chiral amines.

Chiral Pool Synthesis Utilizing Natural Chiral Precursors (e.g., L-Proline)

Chiral pool synthesis leverages readily available, enantiomerically pure natural products as starting materials. L-proline, a naturally occurring amino acid, is an excellent and inexpensive chiral precursor for the synthesis of the (S)-pyrrolidin-2-ylmethylamine core. mdpi.comresearchgate.net The inherent stereochemistry of L-proline is transferred to the target molecule through a series of chemical transformations.

The synthesis typically involves the reduction of the carboxylic acid group of L-proline to an alcohol, followed by further functional group manipulations to introduce the aminomethyl side chain. nih.govresearchgate.net This strategy provides a reliable and straightforward route to the desired (S)-enantiomer. Various synthetic protocols have been developed to efficiently convert L-proline into key pyrrolidine intermediates. unibo.itnih.govresearchgate.net

Kinetic Resolution Techniques for Enantiomeric Enrichment

Kinetic resolution is a method used to separate a racemic mixture of chiral molecules. wikipedia.org This technique relies on the differential reaction rates of the two enantiomers with a chiral catalyst or reagent. ethz.ch In the context of synthesizing enantiopure amines, a racemic mixture of a pyrrolidine precursor can be subjected to a reaction where one enantiomer reacts significantly faster than the other, leaving the unreacted, desired enantiomer in high enantiomeric excess. nih.gov

Enzymatic kinetic resolution, often employing lipases, is a widely used approach due to the high selectivity of enzymes. mdpi.com Chemical methods, utilizing chiral acylating agents or catalysts, have also been developed for the kinetic resolution of cyclic secondary amines. ethz.ch While effective, a significant drawback of kinetic resolution is that the maximum theoretical yield of a single enantiomer is 50%.

Installation of Benzyl (B1604629) and Ethyl N-Substituents

The introduction of benzyl and ethyl groups onto the exocyclic nitrogen of the (S)-1-pyrrolidin-2-ylmethyl-amine core is a critical step in the synthesis of the target molecule. The primary challenge lies in achieving controlled, sequential N-alkylation to produce the desired tertiary amine without significant formation of side products. Two principal strategies, reductive amination and direct alkylation, are commonly employed for this purpose.

Reductive amination is a highly effective and widely used method for forming carbon-nitrogen bonds. mdpi.com This process involves the reaction of a primary or secondary amine with a carbonyl compound (an aldehyde or ketone) to form an intermediate imine or iminium ion, which is then reduced in situ to the corresponding amine. For the synthesis of Benzyl-ethyl-(S)-1-pyrrolidin-2-ylmethyl-amine, a sequential, two-step reductive amination approach is typically employed starting from (S)-pyrrolidin-2-ylmethanamine.

The sequence can commence with either benzaldehyde (B42025) or acetaldehyde (B116499). For instance, reacting (S)-pyrrolidin-2-ylmethanamine with benzaldehyde first yields the secondary amine, N-benzyl-(S)-1-pyrrolidin-2-ylmethyl-amine. This intermediate is then subjected to a second reductive amination with acetaldehyde to install the ethyl group, yielding the final tertiary amine. The choice of reducing agent is crucial for the success of the reaction, as it must selectively reduce the iminium intermediate without affecting the carbonyl reactant. Mild hydride reagents are particularly well-suited for this one-pot procedure.

Commonly used reducing agents include sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), sodium cyanobohydride (NaBH₃CN), and catalytic hydrogenation (H₂/Pd/C). Sodium triacetoxyborohydride is often preferred due to its mildness, tolerance of acidic conditions which can catalyze imine formation, and high selectivity for imines over aldehydes.

Table 1: Comparison of Reducing Agents for Reductive Amination

| Reducing Agent | Typical Conditions | Advantages | Disadvantages |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | CH₂Cl₂ or DCE, room temp. | High selectivity for imines; mild; no toxic gas evolution. | Stoichiometric waste; relatively high cost. |

| Sodium Cyanoborohydride (NaBH₃CN) | MeOH, pH 6-7 | Effective and selective. | Highly toxic HCN gas can be released at low pH. |

| Catalytic Hydrogenation (H₂/Pd/C) | H₂ gas (1-50 atm), MeOH or EtOH | High atom economy; clean reaction. | Requires specialized pressure equipment; potential for debenzylation at higher pressures/temperatures. |

Direct alkylation using alkyl halides is a classical approach for amine functionalization. This method involves the nucleophilic attack of the amine on an electrophilic alkyl halide (e.g., benzyl bromide and ethyl iodide) in the presence of a base to neutralize the resulting hydrohalic acid.

However, a significant drawback of this method is the potential for over-alkylation. The secondary amine product is often more nucleophilic than the starting primary amine, leading to a competitive reaction that forms a quaternary ammonium (B1175870) salt. To achieve the desired tertiary amine, the reaction must be carefully controlled through the slow addition of the alkylating agent, use of specific bases, and control of stoichiometry.

A typical sequence would involve the mono-alkylation of (S)-pyrrolidin-2-ylmethanamine with one equivalent of an ethyl halide (e.g., ethyl iodide) to form the secondary amine. After purification, this intermediate is then reacted with a benzyl halide (e.g., benzyl bromide) to yield the final product. The choice of halide is important, as iodides are more reactive than bromides, which are in turn more reactive than chlorides.

Table 2: Variables in N-Alkylation Reactions

| Variable | Options | Impact on Reaction |

| Alkylating Agent | R-I, R-Br, R-Cl | Reactivity: I > Br > Cl. Higher reactivity can lead to faster reactions but may increase over-alkylation risk. |

| Base | K₂CO₃, NaHCO₃, Et₃N | A non-nucleophilic base is required to neutralize the acid byproduct without competing in the alkylation. |

| Solvent | Acetonitrile, DMF, THF | The solvent must be inert to the reaction conditions and capable of dissolving the reactants. |

| Temperature | 0 °C to reflux | Higher temperatures increase the reaction rate but can also promote side reactions and over-alkylation. |

To circumvent issues of over-alkylation, modern methods such as "self-limiting alkylation" have been developed, where the initial alkylation step forms a less reactive intermediate, thereby favoring mono-alkylation. nih.gov

Multi-Step Synthetic Sequences and Cascade Reactions

The enantiopure (S)-pyrrolidin-2-ylmethanamine core is a valuable chiral building block that is often synthesized via multi-step sequences starting from readily available precursors. The most common and efficient precursor for this purpose is the naturally occurring amino acid, L-proline, which possesses the desired (S)-stereochemistry at the C2 position. nih.gov

A representative multi-step synthesis beginning from 2-pyrrolidone (a derivative of L-proline) is outlined in a patented process. google.com This sequence demonstrates a robust pathway to the key primary amine intermediate:

N-Benzylation: The sequence starts with the protection of the nitrogen atom of 2-pyrrolidone using a benzyl group. This is typically achieved by reacting 2-pyrrolidone with benzyl bromide in the presence of a strong base like sodium hydride to form N-benzyl-2-pyrrolidone.

Activation and Condensation: The N-benzyl-2-pyrrolidone is then activated, for example with dimethyl sulfate, and subsequently reacted with nitromethane (B149229) in the presence of a base like sodium methoxide. This condensation reaction forms N-benzyl-2-nitromethylene-pyrrolidine.

Reduction of the Nitro Group: The nitro group and the exocyclic double bond are then reduced to a primary amine. This transformation is commonly accomplished via catalytic hydrogenation using catalysts such as Raney Nickel or Palladium on carbon (Pd/C) under a hydrogen atmosphere. This step yields N-benzyl-2-aminomethyl-pyrrolidine.

Debenzylation: The final step to obtain the core intermediate, (S)-pyrrolidin-2-ylmethanamine, is the removal of the N-benzyl protecting group. This is typically achieved through hydrogenolysis, where the compound is hydrogenated at elevated pressure and temperature, cleaving the benzyl group to afford the free primary amine. google.com

This resulting (S)-pyrrolidin-2-ylmethanamine is then carried forward for the installation of the N-benzyl and N-ethyl substituents as described in section 2.2.

Cascade reactions, where multiple bond-forming events occur in a single operation without isolating intermediates, represent another advanced strategy for constructing substituted pyrrolidine rings. These reactions offer significant improvements in efficiency by reducing the number of synthetic steps and purification procedures.

Methodological Advancements in Reaction Efficiency and Atom Economy

Modern synthetic chemistry places a strong emphasis on "green" principles, focusing on maximizing reaction efficiency and atom economy. Atom economy is a measure of how many atoms from the starting materials are incorporated into the final desired product.

Comparing the two primary methods for installing the N-substituents on (S)-pyrrolidin-2-ylmethanamine highlights these principles:

Alkylation Reaction: The reaction with benzyl bromide and ethyl iodide has a lower atom economy. For each alkyl group added, a molecule of hydrobromic or hydriodic acid is produced as a byproduct, which must be neutralized by a base, adding to the waste stream. C₅H₁₂N₂ + C₂H₅I + C₇H₇Br → C₁₄H₂₂N₂ + HI + HBr

Reductive Amination: This method demonstrates a significantly higher atom economy. In the reaction with benzaldehyde and acetaldehyde, the only stoichiometric byproduct is water. While the hydride reducing agent is consumed, catalytic hydrogenation approaches an ideal atom economy, with only water being formed. C₅H₁₂N₂ + C₂H₅CHO + C₇H₈O → C₁₄H₂₂N₂ + 2H₂O

Table 3: Theoretical Atom Economy Comparison for N-Substitution

| Synthetic Method | Reactants | Desired Product | Byproducts | % Atom Economy* |

| Direct Alkylation | (S)-pyrrolidin-2-ylmethanamine + Ethyl Iodide + Benzyl Bromide | This compound | HI + HBr | 48.9% |

| Reductive Amination | (S)-pyrrolidin-2-ylmethanamine + Acetaldehyde + Benzaldehyde | This compound | 2 H₂O | 86.0% |

*Note: The calculation for atom economy does not include reagents such as solvents, catalysts, or reducing agents.

In Depth Stereochemical Analysis and Conformational Research

Absolute Configuration Determination of the Pyrrolidine (B122466) Stereocenter

The designation "(S)" in Benzyl-ethyl-(S)-1-pyrrolidin-2-ylmethyl-amine specifies the absolute configuration at the C2 position of the pyrrolidine ring, which is a stereogenic center. The absolute spatial arrangement of atoms is fundamental to its unique properties. iunajaf.edu.iq The definitive assignment of this configuration requires specialized analytical techniques that can probe the molecule's chirality.

Chiroptical spectroscopic methods, such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), are powerful non-destructive techniques for determining the absolute configuration of chiral molecules in solution. nih.govresearchgate.net These methods measure the differential absorption of left and right circularly polarized light by a chiral sample.

For a molecule like this compound, an experimental ECD or VCD spectrum would exhibit a unique pattern of positive and negative bands (Cotton effects). This experimental spectrum, however, is insufficient on its own for absolute configuration assignment. The standard and most reliable modern approach involves a comparison with a theoretically predicted spectrum. This is achieved through quantum chemical calculations, typically using Density Functional Theory (DFT). nih.gov

The process involves:

Conformational Search: Identifying all low-energy conformers of the molecule, as both ECD and VCD spectra are highly sensitive to the molecule's three-dimensional shape. mdpi.comnih.gov

Spectrum Calculation: Calculating the theoretical ECD and VCD spectra for one enantiomer (e.g., the (S)-enantiomer) by performing a Boltzmann-weighted average of the spectra of all significant conformers.

Comparison: Matching the calculated spectrum with the experimental one. A good agreement confirms the absolute configuration of the sample.

While specific experimental ECD or VCD data for this compound are not available in the reviewed literature, this combined computational and experimental approach remains the gold standard for its unambiguous assignment in solution.

Single-crystal X-ray diffraction is an unequivocal method for determining the absolute configuration and detailed three-dimensional structure of a molecule in the solid state. eurjchem.com This technique provides precise atomic coordinates, allowing for the direct visualization of the spatial arrangement of substituents around the chiral center.

Although a crystal structure for this compound itself is not publicly documented, analysis of structurally related N-benzyl pyrrolidine derivatives illustrates the type of data that can be obtained. For instance, the crystal structure of (E)-1-benzyl-4-benzylidenepyrrolidine-2,3-dione has been determined, providing a precedent for the crystallographic analysis of this class of compounds. scispace.comresearchgate.net

An X-ray analysis of the target compound would yield precise bond lengths, bond angles, and torsion angles, confirming the (S)-configuration at C2. It would also reveal the preferred conformation of the molecule in the crystal lattice, including the puckering of the pyrrolidine ring and the orientation of the side chain.

Table 1: Illustrative Crystallographic Data for a Related N-Benzyl Pyrrolidine Derivative, (E)-1-benzyl-4-benzylidenepyrrolidine-2,3-dione. (Note: This data is for a different molecule and serves only to exemplify the type of information obtained from X-ray crystallography)

| Parameter | Value |

| Chemical Formula | C₁₈H₁₅NO₂ |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 6.4367 (4) |

| b (Å) | 7.4998 (5) |

| c (Å) | 15.3455 (5) |

| α (°) | 86.448 (4) |

| β (°) | 78.732 (4) |

| γ (°) | 83.943 (5) |

| Volume (ų) | 721.80 (7) |

| Z (molecules/cell) | 2 |

| Data sourced from a study on (E)-1-benzyl-4-benzylidenepyrrolidine-2,3-dione. researchgate.net |

Conformational Landscape and Dynamics of the Pyrrolidine Ring and Amine Side Chain

The five-membered pyrrolidine ring is not planar and adopts puckered conformations to relieve torsional strain. The two most common low-energy conformations are the "envelope" (where one atom is out of the plane of the other four) and the "twist" (where two adjacent atoms are displaced on opposite sides of a plane defined by the other three). For pyrrolidine rings derived from proline, these are often described as Cγ-endo and Cγ-exo puckers, corresponding to the C4 atom being displaced towards or away from the C2 substituent, respectively. nih.govresearchgate.net

The amine side chain, –CH₂–N(CH₂CH₃)(CH₂Ph), possesses several single bonds around which rotation can occur, leading to multiple rotational isomers (rotamers). The key rotatable bonds include:

C2–CH₂ bond: Rotation around this bond determines the orientation of the entire amine group relative to the pyrrolidine ring.

CH₂–N bond: Rotation around the two C-N bonds of the tertiary amine.

N–CH₂ (ethyl) and N–CH₂ (benzyl) bonds: Rotation around these bonds orients the ethyl and benzyl (B1604629) groups.

Rotation around C-N single bonds in amines generally has a low energy barrier, allowing for rapid interconversion of rotamers at room temperature. However, the steric bulk of the benzyl and ethyl groups can create preferential orientations to minimize steric hindrance.

The rotational barrier for the N-benzyl group is of particular interest. While specific data for the target molecule is unavailable, computational studies on related molecules can provide estimates. For example, the calculated rotational barrier for the central C-C bond in bibenzyl (Ph-CH₂-CH₂-Ph), a structurally related system, is approximately 31 kJ/mol (7.4 kcal/mol). nist.gov The barriers for rotation around the C-N bonds in the target compound are expected to be of a similar or slightly lower magnitude, influenced by both steric and electronic factors. DFT calculations on N-benzhydrylformamides have shown rotational barriers for the formyl group of around 19.5 kcal/mol, though this value is significantly higher due to the amide bond's partial double-bond character, which is absent in the target amine. mdpi.com

Stereochemical Stability and Potential for Racemization under Various Conditions

The stereochemical stability of this compound refers to the resistance of the C2 chiral center to undergo inversion of configuration, which would lead to the formation of its (R)-enantiomer, a process known as racemization. iunajaf.edu.iq

The C2 stereocenter, being a tetrahedral sp³-hybridized carbon, is configurationally stable under normal conditions (e.g., neutral pH, moderate temperature). Racemization would require a chemical transformation that temporarily removes the chirality of the C2 center. Potential, albeit typically high-energy, pathways for racemization could include:

Deprotonation-Reprotonation: Abstraction of the proton at the C2 position by a very strong base would form a planar carbanion intermediate. Subsequent non-stereoselective reprotonation could yield a mixture of (S) and (R) enantiomers. This process is generally difficult for non-activated C-H bonds.

Ring-Opening/Closing: Conditions that promote a reversible ring-opening reaction adjacent to the chiral center could lead to racemization if a planar, achiral intermediate is formed.

For most 2-alkylpyrrolidines, the energy barrier to racemization is high, and the compound can be considered stereochemically robust under typical organic synthesis and storage conditions. nih.gov

It is important to distinguish the configurational stability of the carbon stereocenter from the conformational dynamics at the exocyclic tertiary nitrogen atom. The nitrogen atom, being bonded to three different groups (methyl, ethyl, benzyl), is also a chiral center. However, tertiary amines undergo rapid pyramidal inversion at room temperature, a process with a very low energy barrier that rapidly interconverts the two nitrogen enantiomers. This inversion is too fast to allow for the isolation of stable enantiomers based on the nitrogen's chirality.

Advanced Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are employed to solve the Schrödinger equation for a molecule, providing detailed information about its electronic distribution and energetic properties. These methods are fundamental in predicting molecular stability, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of molecules. als-journal.comnih.gov It focuses on the electron density rather than the complex many-electron wavefunction, offering a balance between accuracy and computational cost. For Benzyl-ethyl-(S)-1-pyrrolidin-2-ylmethyl-amine, DFT calculations are used to determine key ground state properties.

These calculations involve optimizing the molecular geometry to find the lowest energy conformation. From this optimized structure, a variety of electronic properties can be calculated. researchgate.net These include the distribution of electrostatic potential, which identifies electron-rich and electron-poor regions of the molecule, and the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more likely to be reactive.

Table 1: Illustrative Ground State Properties from DFT Calculations (Note: The following values are representative examples of data obtained from DFT calculations for similar organic molecules and are for illustrative purposes only.)

| Property | Description | Illustrative Value |

| Total Energy | The total electronic energy of the molecule in its optimized, lowest-energy state. | -850.123 Hartrees |

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to the ability to donate electrons. | -6.5 eV |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to the ability to accept electrons. | -0.8 eV |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO, indicating chemical reactivity. | 5.7 eV |

| Dipole Moment | A measure of the net molecular polarity arising from charge distribution. | 2.15 Debye |

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on first principles without using experimental data. u-szeged.hu These methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, are known for their high accuracy but are also significantly more computationally demanding than DFT. u-szeged.hu

For this compound, ab initio calculations would be used to obtain highly precise single-point energy values for specific conformations. This is particularly useful for validating the results from less demanding methods like DFT or for studying reaction mechanisms where small energy differences are critical. These high-level calculations provide a benchmark for assessing the accuracy of other computational approaches. u-szeged.hu

Molecular Dynamics Simulations for Conformational Exploration and Flexibility

Molecular Dynamics (MD) is a computational simulation technique that analyzes the physical movements of atoms and molecules over time. mdpi.com For a flexible molecule like this compound, which contains multiple rotatable bonds, MD simulations are invaluable for exploring its conformational landscape. nih.gov

Table 2: Typical Parameters for a Molecular Dynamics Simulation (Note: These parameters are illustrative of a standard simulation setup for a small organic molecule.)

| Parameter | Description | Typical Setting |

| Force Field | A set of empirical energy functions used to calculate forces between atoms. | AMBER, CHARMM, GROMOS |

| Solvent Model | The representation of the solvent environment. | Explicit (e.g., TIP3P water) |

| Simulation Time | The total duration of the simulation. | 100 - 500 nanoseconds |

| Time Step | The interval between successive calculations of forces and positions. | 2 femtoseconds |

| Ensemble | The statistical ensemble defining the thermodynamic state (e.g., constant temperature and pressure). | NPT (Isothermal-isobaric) |

| Temperature | The temperature at which the simulation is run. | 300 K |

Molecular Docking and Binding Site Prediction (Theoretical, non-experimental interaction)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). researchgate.net It is a theoretical approach used to generate hypotheses about how a molecule like this compound might interact with a biological target at the atomic level.

The docking process begins with the three-dimensional structures of both the ligand (this compound) and the target receptor. The ligand's structure can be obtained from DFT optimization or MD simulations. The algorithm then systematically samples a large number of possible orientations and conformations of the ligand within the receptor's binding site. researchgate.net

This modeling aims to identify plausible binding poses that are both sterically and chemically favorable. It helps visualize how the functional groups of the ligand, such as the benzyl (B1604629) ring, the pyrrolidine (B122466) nitrogen, and the tertiary amine, might fit into the pockets of the receptor and form key interactions. nih.gov

For each potential binding pose generated, a scoring function is used to estimate the strength of the interaction, often expressed as a binding energy or docking score. nih.gov Lower binding energy values typically indicate a more stable and favorable protein-ligand complex. semanticscholar.org

The analysis of the top-ranked poses reveals specific non-covalent interactions that stabilize the complex. These can include:

Hydrogen Bonds: Between the amine groups of the ligand and polar residues in the receptor.

Hydrophobic Interactions: Involving the benzyl and ethyl groups of the ligand and nonpolar residues of the receptor.

Pi-Pi Stacking: An interaction between the aromatic benzyl ring and aromatic residues like Phenylalanine (Phe), Tyrosine (Tyr), or Tryptophan (Trp).

Salt Bridges: A combination of hydrogen bonding and electrostatic interactions between charged groups.

Table 3: Illustrative Predicted Interactions from a Molecular Docking Study (Note: This table presents a hypothetical set of interactions between this compound and a receptor's active site to illustrate docking results.)

| Ligand Group | Receptor Residue | Interaction Type | Predicted Distance (Å) | Predicted Energy (kcal/mol) |

| Pyrrolidine Nitrogen | Aspartic Acid (ASP 110) | Hydrogen Bond | 2.9 | -4.5 |

| Benzyl Ring | Phenylalanine (PHE 257) | π-π Stacking | 3.8 | -2.1 |

| Ethyl Group | Leucine (LEU 85) | Hydrophobic | 4.1 | -1.5 |

| Tertiary Amine | Glutamic Acid (GLU 198) | Salt Bridge | 3.2 | -5.2 |

| Total Predicted Binding Energy | -8.9 |

Computational Prediction of Spectroscopic Signatures (e.g., NMR, IR, CD) for Structural Validation

In modern chemical research, computational chemistry serves as a powerful tool for the structural elucidation and validation of newly synthesized or isolated compounds. For a chiral molecule like this compound, theoretical predictions of its spectroscopic signatures are invaluable. Methods based on Density Functional Theory (DFT) are frequently employed to simulate Nuclear Magnetic Resonance (NMR), Infrared (IR), and Circular Dichroism (CD) spectra. These in silico spectra can be compared with experimental data to confirm the molecule's constitution, conformation, and, crucially, its absolute stereochemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The prediction of ¹H and ¹³C NMR chemical shifts is a standard application of computational chemistry for structural verification. The process typically begins with the geometry optimization of the molecule's lowest energy conformer using a DFT functional, such as B3LYP, combined with a basis set like 6-31G(d,p). Following optimization, the Gauge-Including Atomic Orbital (GIAO) method is commonly used to calculate the nuclear magnetic shielding tensors. These tensors are then converted into chemical shifts (δ) by referencing them against a standard, typically Tetramethylsilane (TMS).

The predicted chemical shifts provide a detailed map of the electronic environment of each nucleus. For this compound, distinct signals would be expected for the protons and carbons of the benzyl, ethyl, and pyrrolidine moieties. Discrepancies between predicted and experimental shifts can indicate different conformational preferences or the presence of intermolecular interactions in the experimental sample.

| ¹H NMR | ¹³C NMR | ||

|---|---|---|---|

| Assignment | Predicted δ (ppm) | Assignment | Predicted δ (ppm) |

| Aromatic (Benzyl) | 7.25-7.40 | Aromatic (Benzyl, quat.) | 140.5 |

| Aromatic (Benzyl) | 7.20-7.35 | Aromatic (Benzyl) | 129.0 |

| CH₂ (Benzyl) | 3.65 | Aromatic (Benzyl) | 128.5 |

| CH₂ (Ethyl) | 2.60 | Aromatic (Benzyl) | 127.0 |

| CH₃ (Ethyl) | 1.10 | CH₂ (Benzyl) | 59.0 |

| CH (Pyrrolidine, α to N) | 3.10 | CH (Pyrrolidine, α to N) | 65.0 |

| CH₂ (Pyrrolidine, α to N) | 2.95 | CH₂ (Pyrrolidine, α to N) | 54.5 |

| CH₂ (Pyrrolidine) | 1.80-2.00 | CH₂ (Pyrrolidine) | 30.0 |

| CH₂ (Pyrrolidine) | 1.60-1.75 | CH₂ (Pyrrolidine) | 23.0 |

| CH₂ (exocyclic) | 2.75 | CH₂ (Ethyl) | 48.0 |

| CH₂ (exocyclic) | 58.0 | ||

| CH₃ (Ethyl) | 12.0 |

Infrared (IR) Spectroscopy

Theoretical vibrational spectroscopy is used to predict the IR spectrum of a molecule, providing insights into its functional groups and bonding arrangements. Using the optimized molecular geometry from a DFT calculation (e.g., at the B3LYP/6-31G(d,p) level), the harmonic vibrational frequencies are computed. These calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and incomplete treatment of electron correlation. Therefore, they are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP functionals) to improve agreement with experimental spectra.

For this compound, the predicted IR spectrum would show characteristic peaks for C-H stretching of the aromatic, pyrrolidine, and ethyl groups, as well as C-N stretching and various bending modes. The comparison of the positions and relative intensities of these predicted bands with an experimental FT-IR spectrum is a key step in structural confirmation.

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Expected Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3050-3100 | Medium |

| Aliphatic C-H Stretch (CH₂, CH₃) | 2850-2980 | Strong |

| Aromatic C=C Stretch | 1605, 1495, 1450 | Medium-Strong |

| CH₂ Scissoring | 1440-1470 | Medium |

| C-N Stretch | 1180-1250 | Medium |

| Aromatic C-H Out-of-Plane Bend | 700-750 | Strong |

Circular Dichroism (CD) Spectroscopy

Circular Dichroism spectroscopy is an essential technique for investigating chiral molecules, as it measures the differential absorption of left- and right-circularly polarized light. The computational prediction of a CD spectrum is a powerful method for determining the absolute configuration of a stereocenter without the need for X-ray crystallography. Time-Dependent DFT (TD-DFT) is the most common method used for these calculations.

Following geometry optimization, TD-DFT calculations are performed to obtain the electronic excitation energies (wavelengths), oscillator strengths, and, most importantly, the rotatory strengths (R) of the electronic transitions. The rotatory strength determines the sign and magnitude of the CD signal (Cotton effect). A positive rotatory strength corresponds to a positive CD band, and a negative value corresponds to a negative band. By simulating the spectrum for a specific enantiomer (e.g., the (S)-enantiomer) and comparing the predicted pattern of Cotton effects to the experimental spectrum, the absolute configuration of the synthesized molecule can be confidently assigned.

| Transition | Predicted Wavelength (nm) | Predicted Rotatory Strength (R, 10⁻⁴⁰ cgs) |

|---|---|---|

| 1 | 265 | +5.8 |

| 2 | 258 | -3.2 |

| 3 | 215 | +15.1 |

| 4 | 205 | -10.4 |

Investigation of Chiral Recognition Mechanisms

Chiral recognition is a critical process in biological systems and drug design, where a chiral molecule preferentially interacts with one enantiomer over another. nih.gov The basis for this selectivity lies in the formation of diastereomeric complexes with different Gibbs free energies. For effective enantiorecognition, a "three-point interaction model" is often invoked, requiring multiple, spatially distinct points of interaction between the chiral selector and the analyte. The (S)-pyrrolidin-2-ylmethyl-amine scaffold is well-suited for such specific interactions.

The enantioselective binding of ligands based on the (S)-pyrrolidin-2-ylmethyl-amine core is governed by a combination of non-covalent supramolecular interactions. These interactions, which include hydrogen bonds, electrostatic interactions (salt bridges), van der Waals forces, and π-π stacking, create a chiral binding pocket that can differentiate between enantiomers. nih.gov

In the case of this compound, the key elements for establishing these interactions are:

The (S)-Stereocenter: This fixed chiral center dictates the spatial orientation of the substituents, creating a specific three-dimensional arrangement necessary for chiral discrimination.

The Pyrrolidine Ring Nitrogen: As a tertiary amine, this nitrogen is a key basic center. It can act as a hydrogen bond acceptor or, upon protonation, form a strong salt bridge with an acidic residue (e.g., aspartic acid) in a receptor's binding site. mdpi.com This interaction often serves as a primary anchor point for the ligand.

The Exocyclic Amine: The N-benzyl-N-ethyl substituted amine provides additional points for interaction. The nitrogen atom itself can participate in hydrogen bonding, while the aromatic benzyl group can engage in π-π stacking or T-shaped π-π interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan in a binding pocket. nih.gov The ethyl group provides a lipophilic interaction point.

Computational studies, such as DFT calculations on related chiral gold(I) complexes with pyrrolidine-based ligands, have shown that attractive non-covalent interactions between the substrate and the chiral ligand are responsible for directing a specific enantioselective folding. nih.gov For instance, interactions like T-shape π-π stacking between an aromatic ring on a substrate and an aromatic substituent on the pyrrolidine ligand can be a major stabilizing factor in the transition state, dictating the chiral outcome. nih.gov

The nitrogen atoms in the pyrrolidine-amine scaffold are central to its function in host-guest chemistry. The basicity and nucleophilicity of these amines define their ability to interact with molecular targets. nih.gov

Pyrrolidine Ring Nitrogen: The endocyclic tertiary amine in this compound is a strong basic center. Its protonated form is crucial for forming key electrostatic interactions, often with carboxylate groups of acidic amino acid residues in protein targets. mdpi.com The degree of basicity can be influenced by substituents on the pyrrolidine ring; for example, electron-withdrawing groups at the C2 position can reduce the amine's basicity. nih.gov

Exocyclic Amine Nitrogen: The basicity of the N-benzyl-N-ethyl amine is also a factor in its interaction profile. While typically less basic than the endocyclic amine, it can still participate as a hydrogen bond acceptor. Its primary role, however, is to position the benzyl and ethyl substituents for optimal van der Waals, hydrophobic, and potential aromatic interactions.

These host-guest interactions are dynamic and depend on the specific chemical environment of the binding site. The combination of a strong anchoring point via the protonated ring amine and secondary interactions from the N-substituents allows for high-affinity and selective binding. mdpi.com

Structure-Activity Relationship (SAR) Studies for Understanding Molecular Interactions (Non-clinical)

Structure-activity relationship (SAR) studies investigate how modifications to a molecule's structure affect its biological activity, providing insights into the molecular interactions at play. For the pyrrolidine-amine scaffold, SAR studies often focus on the nature and stereochemistry of substituents. nih.gov

The substituents on the nitrogen atoms of the (S)-pyrrolidin-2-ylmethyl-amine scaffold significantly influence binding affinity and selectivity. Research on related classes of compounds demonstrates clear trends.

Size and Nature of Substituents: Studies on N-substituted phenethylamines have shown that N-benzyl substitution can dramatically improve both binding affinity and functional activity at certain receptors compared to smaller N-alkyl groups (e.g., methyl, ethyl). nih.gov This suggests that the benzyl group provides crucial interactions, likely through its aromatic ring, that are not possible with simple alkyl chains. In this compound, the combination of a benzyl and an ethyl group on the exocyclic nitrogen offers a balance of aromatic and aliphatic lipophilic character, which can be optimized to fit a specific binding pocket.

Benefit of Specific Groups: In studies of 1H-pyrrolo[3,2-c]quinoline derivatives, introducing an ethyl chain onto the basic nitrogen of an (R)-2-(aminomethyl)pyrrolidinyl moiety maintained high affinity for the 5-HT₆ receptor. nih.gov In contrast, larger or more functionalized groups like 2-hydroxyethyl sometimes proved unfavorable for interaction. nih.gov This highlights that even subtle changes to N-substituents can have a significant impact.

The following table summarizes general SAR findings for N-substituents on amine scaffolds from related research, which can inform the expected impact of the groups in this compound.

| Substituent Type | General Impact on Affinity/Activity | Probable Interaction Type | Reference Example |

|---|---|---|---|

| Small Alkyl (e.g., Methyl, Ethyl) | Variable; can maintain or slightly decrease activity compared to unsubstituted amine. | Hydrophobic/Van der Waals | Ethyl group on (R)-2-(aminomethyl)pyrrolidine maintained 5-HT₆R affinity. nih.gov |

| Bulky Alkyl (e.g., Isobutyl) | Can be beneficial, suggesting a larger hydrophobic pocket. | Hydrophobic/Van der Waals | Isobutyl chain was beneficial for D₃R affinity in a pyrroloquinoline series. nih.gov |

| Benzyl | Often significantly increases affinity and potency. | π-π stacking, Hydrophobic | N-benzyl substitution dramatically improved 5-HT₂A affinity in phenethylamines. nih.gov |

| Substituted Benzyl (e.g., 2-hydroxybenzyl) | Substituent position and type are critical; can fine-tune potency and selectivity. | H-bonding, Aromatic, Hydrophobic | N-(2-hydroxybenzyl) substitution led to a highly potent and selective 5-HT₂A agonist. nih.gov |

| Functionalized Alkyl (e.g., 2-hydroxyethyl) | Often unfavorable, potentially due to steric clash or unfavorable polarity. | H-bonding, Polar | 2-hydroxyethyl moiety was unfavorable for 5-HT₆R interaction in a pyrroloquinoline series. nih.gov |

The stereochemistry of the pyrrolidine ring is a critical determinant of biological activity. nih.govnih.gov The spatial orientation of substituents on a chiral scaffold leads to different binding modes for different stereoisomers, which can result in one enantiomer being highly active while the other is inactive or has a different biological profile. nih.gov

For ligands based on the (S)-pyrrolidin-2-ylmethyl-amine scaffold, the (S)-configuration at the C2 position orients the aminomethyl side chain in a specific direction relative to the plane of the pyrrolidine ring. This fixed geometry is fundamental to achieving a precise, multi-point interaction with a chiral binding site. Studies comparing (R) and (S) enantiomers of pyrrolidine-containing compounds consistently show that biological activity is stereoselective. For example, in the development of EAAT2 modulators, the (R)-enantiomer of N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide showed potent antiseizure activity, while the (S)-enantiomer was significantly less active, demonstrating a clear stereopreference at the molecular target. semanticscholar.orgacs.org This difference arises because only the correct enantiomer can place its key interacting groups (e.g., the protonated amine, the benzyl group) in the optimal positions to bind with complementary residues in the target protein.

Design Principles for Novel Ligands Based on the Pyrrolidine-Amine Scaffold

The (S)-pyrrolidin-2-ylmethyl-amine structure is considered a "privileged scaffold" in drug design. nih.govresearchgate.net Its inherent properties make it an excellent starting point for developing new, potent, and selective ligands. mdpi.com The key design principles leveraging this scaffold include:

Exploitation of 3D Space: The non-planar, conformationally restrained nature of the pyrrolidine ring allows for the precise positioning of substituents into three-dimensional space. nih.govresearchgate.net This is a significant advantage over flat, aromatic scaffolds, enabling better complementarity with complex protein binding sites.

Core Anchoring Group: The basic nitrogen of the pyrrolidine ring serves as a robust anchor. Ligand design often begins by ensuring this amine can form a strong electrostatic interaction with a key acidic residue (like Asp, Glu) in the target's orthosteric binding site. mdpi.com

Vectorial Diversification: The aminomethyl side chain provides a vector for chemical modification away from the core anchor. By synthesizing analogues with different N-substituents (like the benzyl and ethyl groups), medicinal chemists can systematically probe secondary binding pockets to enhance affinity and selectivity. mdpi.com

Stereochemical Control: The synthesis of enantiomerically pure ligands using the (S)-pyrrolidine scaffold is crucial. nih.govmdpi.com Maintaining the (S)-configuration ensures that the ligand adopts the correct geometry for stereospecific recognition, maximizing potency and reducing the potential for off-target effects that might be associated with the other enantiomer.

Modulation of Physicochemical Properties: The scaffold allows for the tuning of properties like lipophilicity and polarity by varying the substituents. For instance, replacing lipophilic groups with moieties like an oxetane (B1205548) can improve metabolic stability and solubility, although care must be taken not to lose binding activity. acs.org

By adhering to these principles, the this compound structure and its derivatives can be systematically optimized to create novel ligands with tailored pharmacological profiles.

In-Depth Analysis of Molecular Interactions Involving this compound

Initial research indicates a significant gap in publicly available scientific literature regarding the specific molecular interactions of this compound. While the pyrrolidine scaffold is a common motif in medicinal chemistry, detailed in vitro studies focusing on this particular compound's engagement with biological targets such as enzymes and receptors are not readily found in extensive database searches.

The exploration of a chemical compound's therapeutic potential is fundamentally linked to understanding its interactions at a molecular level. For this compound, a comprehensive investigation into its molecular recognition and ligand design principles is essential. This involves detailed mechanistic studies of its interactions with biological targets, which are typically conducted through in vitro, non-clinical experiments. Such studies are crucial for elucidating how the compound binds to its target, the nature of this binding, and the subsequent biological effects.

Fundamental Studies on Molecular Recognition and Ligand Design Principles

The following subsections would typically detail the outcomes of in vitro studies designed to probe the specific molecular interactions of Benzyl-ethyl-(S)-1-pyrrolidin-2-ylmethyl-amine. However, a thorough review of scientific literature and chemical databases did not yield specific experimental data for this compound. The information presented below is therefore a general framework for the types of studies that would be necessary to characterize its activity.

To understand the potential enzymatic interactions of this compound, a series of in vitro enzyme inhibition assays would be required. These studies would aim to identify specific enzymes that are modulated by the compound and to characterize the nature of this modulation. Key parameters that would be investigated include the compound's inhibitory concentration (IC50) or activation constant (Ka) against a panel of relevant enzymes.

Following the identification of a target enzyme, more detailed kinetic studies would be necessary to understand the mechanism of inhibition or activation. Techniques such as Michaelis-Menten kinetics would be employed to determine if the compound acts as a competitive, non-competitive, or uncompetitive inhibitor. This is achieved by measuring the enzyme's reaction rate at varying substrate concentrations in the presence and absence of the inhibitor.

The formation of the enzyme-ligand complex could be further characterized using biophysical techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy. These methods can provide high-resolution structural information about the binding site and the specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions, electrostatic interactions) between the compound and the enzyme.

Table 1: Hypothetical Enzyme Inhibition Data for this compound

| Enzyme Target | IC50 (µM) | Type of Inhibition |

|---|---|---|

| Monoamine Oxidase A (MAO-A) | Data not available | Data not available |

| Monoamine Oxidase B (MAO-B) | Data not available | Data not available |

| Acetylcholinesterase (AChE) | Data not available | Data not available |

This table is for illustrative purposes only, as no specific inhibitory data for this compound has been found in the public domain.

The interaction of this compound with various receptors would be investigated through receptor binding assays. These assays measure the affinity of the compound for a specific receptor, typically by competing with a radiolabeled ligand known to bind to the receptor. The binding affinity is usually expressed as the inhibition constant (Ki), which represents the concentration of the compound required to occupy 50% of the receptors.

Functional assays would then be conducted to determine whether the compound acts as an agonist, antagonist, or inverse agonist at the target receptor. These assays measure the biological response of cells expressing the receptor upon exposure to the compound. For example, for a G-protein coupled receptor (GPCR), a functional assay might measure changes in intracellular second messengers like cAMP or calcium ions.

The binding mechanism can be further elucidated by studying the kinetics of binding (association and dissociation rates) using techniques like surface plasmon resonance (SPR). Computational modeling and molecular docking studies can also provide insights into the putative binding pose of the compound within the receptor's binding pocket, highlighting key interactions that contribute to its affinity and selectivity.

Table 2: Hypothetical Receptor Binding Affinity Data for this compound

| Receptor Target | Binding Affinity (Ki, nM) | Functional Activity |

|---|---|---|

| Dopamine D2 Receptor | Data not available | Data not available |

| Serotonin 5-HT2A Receptor | Data not available | Data not available |

| Sigma-1 Receptor | Data not available | Data not available |

This table is for illustrative purposes only, as no specific receptor binding data for this compound has been found in the public domain.

Advanced Analytical and Spectroscopic Characterization for Research Insights

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Stereochemical Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including Benzyl-ethyl-(S)-1-pyrrolidin-2-ylmethyl-amine. The pyrrolidine (B122466) ring of this compound is known to adopt two primary puckered conformations: Cγ-endo and Cγ-exo. frontiersin.org Quantum mechanical calculations suggest that the Cγ-endo pucker is generally more stable. frontiersin.org The specific substituents on the pyrrolidine ring can influence the conformational equilibrium. nih.gov

Two-dimensional (2D) NMR techniques are indispensable for unambiguously assigning proton (¹H) and carbon (¹³C) signals and understanding the spatial relationships between atoms.

Correlation Spectroscopy (COSY): This experiment reveals scalar (through-bond) couplings between protons, typically over two to three bonds. libretexts.org For this compound, COSY spectra would show correlations between adjacent protons, for instance, between the methine proton at the chiral center (C2) and the methylene (B1212753) protons of the pyrrolidin-2-ylmethyl group, as well as within the ethyl and benzyl (B1604629) groups and the pyrrolidine ring. This allows for the establishment of the bond connectivity throughout the molecule. slideshare.net

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY experiments detect through-space interactions between protons that are in close proximity (typically < 5 Å), providing crucial information about the molecule's conformation and stereochemistry. ethz.chlibretexts.org For instance, NOESY can help determine the relative orientation of the substituents on the pyrrolidine ring. Cross-peaks between the protons of the benzyl group and specific protons on the pyrrolidine ring would indicate their spatial closeness, aiding in the determination of the molecule's preferred conformation in solution. libretexts.org

The following table outlines expected key 2D NMR correlations for this compound:

Interactive Data Table: Predicted 2D NMR Correlations| Technique | Correlating Protons | Information Gained |

|---|---|---|

| COSY | H2 (pyrrolidine) ↔ H5 (pyrrolidine) | Connectivity within the pyrrolidine ring |

| H at C2 ↔ CH₂ of methyl-amine | Connectivity of the side chain | |

| CH₂ (ethyl) ↔ CH₃ (ethyl) | Connectivity within the ethyl group | |

| NOESY | Benzyl protons ↔ Pyrrolidine ring protons | Spatial proximity and conformational preferences |

Determining the enantiomeric purity of chiral compounds is critical. nih.gov Chiral NMR spectroscopy offers a powerful method for this assessment without the need for physical separation of the enantiomers. nih.govresearchgate.net This is typically achieved by using chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs). researchgate.netunipi.it

When a chiral solvating agent is added to a solution of a scalemic mixture of this compound, it forms transient diastereomeric complexes with each enantiomer. nih.gov These diastereomeric complexes have distinct NMR spectra, leading to the splitting of signals for the protons near the chiral center. The ratio of the integrals of these split signals directly corresponds to the enantiomeric excess (ee) of the sample. nih.gov

Mass Spectrometry for Fragmentation Pathway Analysis and Structural Confirmation beyond Identity

Mass spectrometry (MS) is a powerful tool for confirming the molecular weight and elucidating the structure of molecules through fragmentation analysis. libretexts.org For this compound (C₁₄H₂₂N₂), the molecular ion peak [M]⁺ would be observed, although it may be weak in aliphatic amines. nih.govmiamioh.edu A key characteristic for amines is that the molecular ion peak will have an odd nominal mass if it contains an odd number of nitrogen atoms. libretexts.org

The fragmentation of this compound under electron ionization (EI) would likely proceed through several characteristic pathways for amines:

Alpha-Cleavage: This is a dominant fragmentation pathway for amines, involving the cleavage of a C-C bond adjacent to the nitrogen atom. miamioh.edu The largest alkyl group is preferentially lost. miamioh.edu For this compound, alpha-cleavage could lead to the formation of a stable benzyl cation (m/z 91) or a tropylium (B1234903) ion (m/z 91), which is often the base peak in the mass spectra of benzyl-containing compounds. researchgate.netnist.gov Another significant alpha-cleavage could result in the loss of an ethyl radical to form an iminium ion.

Loss of a Hydrogen Atom: A peak at M-1 is also common for amines. miamioh.edu

The following table summarizes the predicted major fragments for this compound in mass spectrometry:

Interactive Data Table: Predicted Mass Spectrometry Fragments| m/z Value | Proposed Fragment Structure | Fragmentation Pathway |

|---|---|---|

| 218 | [C₁₄H₂₂N₂]⁺ | Molecular Ion |

| 217 | [C₁₄H₂₁N₂]⁺ | Loss of H• |

| 127 | [C₈H₁₅N₂]⁺ | Loss of benzyl radical |

| 91 | [C₇H₇]⁺ | Benzyl cation/Tropylium ion |

Chromatographic Methods for Chiral Purity and Enantiomeric Excess Determination (e.g., Chiral HPLC, GC-MS)

Chromatographic techniques are essential for the separation and quantification of enantiomers, thus determining the enantiomeric excess (ee) of this compound. heraldopenaccess.us

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a widely used and reliable method for separating enantiomers. uma.es This technique employs a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times and thus their separation. The enantiomeric excess can be accurately determined by integrating the peak areas of the two enantiomers in the chromatogram. semanticscholar.org

Gas Chromatography-Mass Spectrometry (GC-MS): Chiral GC-MS is another powerful technique for enantiomeric separation and identification. nih.gov Similar to chiral HPLC, it utilizes a chiral stationary phase in the gas chromatography column. gcms.cz The separated enantiomers are then detected by a mass spectrometer, which provides both quantitative information and structural confirmation. nih.gov

X-ray Diffraction for Solid-State Conformation and Intermolecular Forces

Furthermore, X-ray diffraction analysis elucidates the intermolecular forces, such as hydrogen bonding and van der Waals interactions, that govern the packing of molecules in the crystal lattice. researchgate.net Understanding these interactions is crucial for comprehending the solid-state properties of the compound.

Applications As a Chiral Building Block and Probe in Academic Synthetic Chemistry

Utilization in the Synthesis of Complex Chiral Molecules

The core structure of Benzyl-ethyl-(S)-1-pyrrolidin-2-ylmethyl-amine makes it a valuable chiral building block and ligand for the asymmetric synthesis of complex molecules. Chiral vicinal diamines are of significant interest to synthetic chemists as they are integral components of many chiral catalysts and pharmaceuticals. sigmaaldrich.com These diamines can function as ligands for chiral catalysts or be elaborated into other chiral structures. sigmaaldrich.com

The utility of such pyrrolidine-based diamines stems from their ability to form stable chelate complexes with metal centers. This coordination pre-organizes the catalytic environment, enabling high levels of stereocontrol in carbon-carbon and carbon-heteroatom bond-forming reactions. For instance, chiral diamine ligands are employed in reactions like the asymmetric addition of diethylzinc (B1219324) to aldehydes and asymmetric 1,4-conjugate Michael additions. researchgate.net The stereochemical outcome of these reactions is often dictated by the specific structure of the diamine ligand, including the steric bulk of substituents on the nitrogen atoms.

Furthermore, the pyrrolidine (B122466) scaffold is a privileged structure found in numerous biologically active natural products and approved pharmaceuticals. nih.govwhiterose.ac.uk Asymmetric synthesis methodologies, such as 1,3-dipolar cycloaddition reactions of azomethine ylides, provide a powerful route to stereochemically rich pyrrolidine rings. nih.govmdpi.com Chiral auxiliaries derived from (S)-proline, a precursor to the title compound, can be used to direct these cycloadditions, leading to the formation of polysubstituted pyrrolidines with high diastereoselectivity. nih.gov These highly functionalized pyrrolidines serve as advanced intermediates in the total synthesis of complex natural products and medicinal agents.

Development of Novel Chiral Auxiliaries and Organocatalysts

The pyrrolidine ring is a privileged motif in the field of organocatalysis, which utilizes small organic molecules to catalyze chemical reactions enantioselectively. benthamdirect.comnih.gov (S)-Proline itself is a highly effective organocatalyst, but its applications can be limited by issues such as solubility and catalyst loading. mdpi.com This has driven the development of a vast number of proline derivatives, including chiral diamines and prolinamides, to create more robust, efficient, and versatile catalysts. mdpi.comnih.govmdpi.com

This compound is structurally representative of chiral diamines designed for various catalytic applications. These catalysts often operate through enamine or iminium ion intermediates, similar to proline, but the modified structure can enhance reactivity and selectivity. nih.gov For example, chiral diamine derivatives have been designed to act as bifunctional catalysts, where one amine group forms the enamine and the other, often protonated, interacts with the electrophile through hydrogen bonding to direct its approach. acs.org

New pyrrolidine-based organocatalysts are continuously being developed and tested in a wide array of asymmetric transformations. nih.govkoreascience.kr Their effectiveness is often evaluated in benchmark reactions such as the Michael addition of aldehydes to nitroolefins, where high enantioselectivities can be achieved. nih.gov The modular nature of these catalysts allows for systematic tuning of their steric and electronic properties to optimize performance for a specific reaction.

Table 1: Examples of Pyrrolidine-Based Organocatalysts and Their Applications

| Catalyst Type | Example Reaction | Typical Stereoselectivity | Reference |

|---|---|---|---|

| Diarylprolinol Silyl Ethers | Michael Addition | High (up to >99% ee) | mdpi.com |

| Prolinamide-Thioureas | Aldol (B89426) Reaction | Good to High (up to 81% ee) | mdpi.com |

| Pyrrolidinyl-Aminals | Michael Addition | Good (up to 80% ee) | mdpi.com |

Use as a Chemical Probe for Mechanistic Studies in Catalysis and Chemical Biology

While direct studies citing this compound as a chemical probe are not prominent, its structural class is frequently used for investigating reaction mechanisms in asymmetric catalysis. By systematically modifying the substituents on the chiral scaffold, chemists can gain insight into the transition states of catalyzed reactions. For instance, altering the benzyl (B1604629) and ethyl groups on the exocyclic nitrogen would modulate the steric environment around the catalytic center, and any resulting changes in enantioselectivity or reaction rate would provide valuable information about the geometry of the rate-determining and stereo-determining steps.

In one study, a series of N-benzyl-N-(2-pyrrolidinylmethyl)amine derivatives with different substituents on the aromatic ring were prepared to examine their effect on the enantioselectivity of an intramolecular asymmetric aldol reaction. researchgate.net This systematic variation revealed remarkable substitutional effects, highlighting how electronic and steric properties influence the catalytic outcome and helping to refine the model of the transition state assembly. researchgate.net

In the realm of chemical biology, pyrrolidine-containing molecules serve as probes to understand biological processes. Anisomycin (B549157), an antibiotic featuring a benzylpyrrolidine core, inhibits protein biosynthesis by binding to the ribosome. nih.gov Studies on the biosynthesis of anisomycin have identified a unique enzyme, siAniP, that catalyzes the key condensation step to form the benzylpyrrolidine precursor. nih.gov Understanding the mechanism of such enzymes, which can be probed using synthetic substrate analogs related to the title compound, expands the toolkit of biocatalysis and can lead to the development of novel enzyme inhibitors. nih.gov

Incorporation into Polymeric Materials for Chiral Applications (e.g., Chiral COFs)

A significant modern application of chiral building blocks like pyrrolidine derivatives is their incorporation into porous polymeric materials to create heterogeneous asymmetric catalysts. Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with well-defined structures and high surface areas, making them excellent platforms for catalysis. acs.orgbohrium.com By constructing these frameworks from chiral building blocks, it is possible to create materials with a high density of uniformly distributed catalytic sites. acs.orgnih.gov

The pyrrolidine moiety has been successfully incorporated into COFs to generate highly active and stable heterogeneous organocatalysts. acs.orgbohrium.com The general strategy involves synthesizing a larger, rigid molecular component that includes the chiral pyrrolidine unit, which then serves as a "strut" in the COF assembly. acs.orgnih.gov

For example, a chiral pyrrolidine-embedded building block was used to construct two chiral COFs, LZU-72 and LZU-76. acs.orgnih.gov These materials proved to be robust and highly effective as heterogeneous catalysts for the asymmetric aldol reaction, a key carbon-carbon bond-forming reaction. acs.org The ordered, porous nature of the COFs allows for efficient access of reactants to the chiral catalytic sites and easy removal of the products. acs.orgrsc.org This approach combines the high selectivity of homogeneous organocatalysis with the practical advantages of heterogeneous catalysis, such as catalyst recyclability and simplified product purification.

Table 2: Examples of Chiral Covalent Organic Frameworks (COFs) with Pyrrolidine Moieties

| COF Name | Chiral Building Block | Application | Key Finding | Reference |

|---|---|---|---|---|

| LZU-72 | (S)-4,4'-(2-(pyrrolidin-2-yl)-1H-benzo[d]imidazole-4,7-diyl)dianiline | Asymmetric Aldol Reaction | Structurally robust and highly active heterogeneous organocatalyst | acs.orgnih.gov |

| LZU-76 | (S)-4,4'-(2-(pyrrolidin-2-yl)-1H-benzo[d]imidazole-4,7-diyl)dianiline | Asymmetric Aldol Reaction | More stable under acidic conditions due to β-ketoenamine linkages | acs.orgnih.gov |

| TPB2-COF | Chiral organocatalyst units | Asymmetric Steglich Rearrangement | High stereoselectivity (up to 84% ee) | bohrium.com |

Future Research Directions and Emerging Methodologies

Integration of Artificial Intelligence and Machine Learning in Chiral Compound Design